4-Chlorobutan-1-amine hydrochloride
Overview
Description
4-Chlorobutan-1-amine hydrochloride is a chemical compound with the molecular formula C4H11Cl2N and a molecular weight of 144.04 g/mol . It is a primary amine hydrochloride salt, featuring a four-carbon chain with a terminal primary amine group and a chlorine atom bonded to the fourth carbon . This compound is commonly used in various scientific research fields, including pharmaceutical, medical, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chlorobutan-1-amine hydrochloride can be synthesized through the reaction of 4-chlorobutan-1-amine with hydrochloric acid. The reaction typically involves dissolving 4-chlorobutan-1-amine in an appropriate solvent, such as ethanol or water, and then adding hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions. The process may include additional purification steps, such as recrystallization, to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 4-Chlorobutan-1-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The primary amine group can undergo oxidation to form corresponding imines or nitriles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Major Products Formed:
Substitution Reactions: Products include various substituted amines and other derivatives.
Oxidation Reactions: Products include imines, nitriles, and other oxidized forms.
Scientific Research Applications
4-Chlorobutan-1-amine hydrochloride is widely used in scientific research due to its versatility as a building block in organic synthesis. Some key applications include:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chlorobutan-1-amine hydrochloride involves its interaction with molecular targets through its primary amine group. This interaction can lead to the formation of covalent bonds with electrophilic centers in target molecules . The compound can also participate in hydrogen bonding and other non-covalent interactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Pyrrolidine: A cyclic secondary amine with similar reactivity but different structural properties.
4-Chlorobutan-1-ol: A related compound with a hydroxyl group instead of an amine group.
Uniqueness: 4-Chlorobutan-1-amine hydrochloride is unique due to its combination of a primary amine group and a chlorine atom on a four-carbon chain. This structure allows for diverse chemical reactivity and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
4-chlorobutan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10ClN.ClH/c5-3-1-2-4-6;/h1-4,6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDWMQZDGGQRLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCl)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70597836 | |
Record name | 4-Chlorobutan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70597836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6435-84-3 | |
Record name | 4-Chlorobutan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70597836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chlorobutan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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